Solubility parameters of Bis(2,4-diamino-5-methylphenyl)methane in organic solvents
Solubility parameters of Bis(2,4-diamino-5-methylphenyl)methane in organic solvents
Technical Whitepaper: Solubility Profiling & Solvent Selection for Bis(2,4-diamino-5-methylphenyl)methane
Executive Summary
Compound: Bis(2,4-diamino-5-methylphenyl)methane CAS: 97-22-3 Synonyms: 4,4'-Methylenebis(6-methyl-1,3-benzenediamine); Methylene di-o-toluidine (isomer specific).[1] Relevance: High-performance epoxy curing agent, polyimide precursor, and pharmaceutical intermediate.[1]
This technical guide provides a rigorous framework for determining and applying the solubility parameters of Bis(2,4-diamino-5-methylphenyl)methane.[1] Unlike simple solubility tables, this document details the thermodynamic causality governing dissolution, offering a predictive model based on Hansen Solubility Parameters (HSP) and Group Contribution Methods (GCM).[1] It is designed for researchers requiring precise solvent systems for synthesis, purification (recrystallization), or formulation.[1]
Theoretical Framework: Hansen Solubility Parameters (HSP)
To predict the solubility of CAS 97-22-3 without exhaustive trial-and-error, we utilize the Hansen Solubility Parameter theory.[1] The total cohesive energy density (
-
(Dispersion): Van der Waals forces derived from the aromatic backbone.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
(Polar): Dipole-dipole interactions from the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) asymmetry. -
(Hydrogen Bonding): Strong interactions from the four amine protons.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Predicted HSP Values via Group Contribution (Van Krevelen Method)
Absence of direct experimental literature for this specific isomer necessitates a theoretical baseline.[1] Using the Van Krevelen/Hoftyzer group contribution method, we estimate the parameters based on the molecule's functional groups:
-
Backbone: 2x Phenyl rings, 1x Methylene bridge (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Substituents: 4x Primary Amines (
), 2x Methyl groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
Table 1: Estimated HSP Values for Bis(2,4-diamino-5-methylphenyl)methane
| Parameter | Estimated Value ( | Mechanistic Driver |
| 18.5 – 19.5 | High contribution from the aromatic rings and methyl groups. | |
| 5.5 – 7.0 | Moderate polarity due to the vector sum of amine dipoles. | |
| 11.0 – 13.5 | Critical Factor: Four donor/acceptor sites create a high energy barrier for non-polar solvents. | |
| 22.5 – 24.5 | Indicates compatibility with high-energy polar solvents. |
Interpretation: The compound is amphiphilic but polar-dominant .[1] It requires solvents with high
-
Good Solvents (Predicted): DMSO, DMF, DMAc, NMP (High
, Highngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Borderline Solvents: Methanol, Ethanol, Acetone (High
but lowngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> or boiling points). -
Non-Solvents: Hexane, Toluene, Chloroform (Low
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Experimental Protocol: Determination & Validation
Trustworthiness in data requires self-validating protocols.[1] The following workflow determines the exact "Hansen Sphere" for CAS 97-22-3.
The Hansen Sphere Method (Protocol)
Objective: Define the solubility sphere radius (
-
Solvent Selection: Select 15–20 solvents spanning the Hansen space (e.g., Hexane, Toluene, MEK, Acetone, Methanol, DMSO, DMF, Chloroform, Ethyl Acetate).[1]
-
Dissolution Test:
-
Weigh 0.5 g of CAS 97-22-3 into 5 mL of each solvent (10% w/v target).
-
Agitate at 25°C for 24 hours.
-
Score: 1 (Soluble), 0 (Insoluble/Swollen).
-
-
Calculation:
-
Input scores into HSPiP software or solve manually to minimize the radius
that encompasses all "1"s and excludes all "0"s.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Calculate the Relative Energy Difference (RED) for each solvent:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> is the distance between solvent and solute: -
Result:
indicates high solubility; indicates insolubility.
-
Gravimetric Solubility Determination (Thermodynamic)
For precise solubility limits (
-
Add excess solid to solvent in a jacketed equilibrium cell.[1]
-
Stir for 48h at constant temperature (
). -
Filter supernatant (0.45 µm PTFE).[1]
-
Evaporate solvent and weigh residue.[1]
-
Validation: Repeat HPLC analysis of the filtrate to confirm chemical stability during dissolution (check for oxidation of amine groups).
Thermodynamic Modeling & Optimization
Once experimental data is acquired, fit the data to the Modified Apelblat Equation to model solubility across temperatures. This is crucial for designing recrystallization cooling profiles.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical constants derived from regression.
Causality:
-
If
(Enthalpy of solution) is positive, solubility increases with temperature (endothermic).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Application: For CAS 97-22-3, the dissolution is likely endothermic due to crystal lattice energy breaking.[1] A steep slope in the Van't Hoff plot (
vsngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) indicates high sensitivity to temperature, making cooling crystallization highly effective.
Strategic Solvent Selection Guide
Based on the theoretical HSP values and structural analogy to Methylene Dianiline (MDA), the following solvent classes are categorized for specific applications.
Table 2: Recommended Solvent Systems
| Application | Solvent System | Rationale (Mechanistic) |
| Synthesis / Reaction Medium | DMAc, NMP, DMSO | High |
| Recrystallization (Purification) | Ethanol / Water (80:20) | High temperature solubility in Ethanol (H-bonding match); drastically reduced solubility upon cooling or water addition (Anti-solvent effect).[1] |
| HPLC Analysis | Acetonitrile / Water (buffered) | Acetonitrile ( |
| Extraction from Impurities | Toluene (Hot) | While generally a poor solvent, hot toluene may selectively dissolve less polar impurities while leaving the polar diamine undissolved (or vice versa depending on impurity profile).[1] |
Visualizing the Workflow
The following diagram outlines the logical decision tree for solvent selection, integrating HSP prediction with experimental validation.
Caption: Logical workflow for determining solvent compatibility using Hansen Solubility Parameters (HSP) and Relative Energy Difference (RED) analysis.
Safety & Handling (Critical)
-
Toxicity: Aromatic amines are potential carcinogens and skin sensitizers.[1] All solubility experiments must be conducted in a fume hood with nitrile gloves.[1]
-
Waste: Solutions containing this compound must be segregated as hazardous organic waste (halogen-free, amine-containing).[1]
-
Stability: Solutions in oxidizing solvents (e.g., ethers with peroxides) may degrade over time, turning dark/purple.[1] Use fresh, degassed solvents.[1]
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][4] [1]
-
Van Krevelen, D. W., & Te Nijenhuis, K. (2009).[1] Properties of Polymers: Their Correlation with Chemical Structure. Elsevier.[1]
-
Abbott, S. (n.d.).[1] Hansen Solubility Parameters in Practice (HSPiP). [1][5]
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic acid, 4-aminosalicylic acid, 3,5-dinitrosalicylic acid, and p-toluic acid in water from T = (278.15 to 348.[1]15) K. Journal of Chemical Thermodynamics.
-
PubChem Database. (n.d.).[1] Compound Summary: Bis(2,4-diamino-5-methylphenyl)methane (CAS 97-22-3).[1] National Center for Biotechnology Information.[1] [1]
Sources
- 1. Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane | C15H20N4 | CID 66799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
